molecular formula C12H20N2O5 B13637003 2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}aceticacid

2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}aceticacid

Cat. No.: B13637003
M. Wt: 272.30 g/mol
InChI Key: RWJMIOBUZWMQBG-UHFFFAOYSA-N
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Description

This compound features a 1,4-diazepane backbone (a seven-membered ring with two nitrogen atoms) modified at three key positions:

  • Position 4: A tert-butoxycarbonyl (Boc) group, a common amine-protecting group that enhances solubility in organic solvents and stabilizes the structure during synthesis.
  • Position 1: An acetic acid moiety, providing an ionizable carboxylic acid group that influences solubility and reactivity.

The compound is synthesized via methods analogous to those described in Reference Examples 87 and 88 of EP 4 374 877 A2, starting from 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid . Its structural complexity suggests utility as a pharmaceutical intermediate or a building block for bioactive molecules.

Properties

Molecular Formula

C12H20N2O5

Molecular Weight

272.30 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-1,4-diazepan-1-yl]acetic acid

InChI

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-5-4-9(15)14(7-6-13)8-10(16)17/h4-8H2,1-3H3,(H,16,17)

InChI Key

RWJMIOBUZWMQBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)N(CC1)CC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to remove the Boc group and obtain the free amine.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .

Mechanism of Action

The mechanism of action of 2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid involves the protection of amine groups through the formation of a carbamate linkage. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

Compound A : 2-{4-[(Tert-Butoxy)Carbonyl]-7-Oxo-1,4-Diazepan-1-Yl}Acetic Acid
  • Backbone : 1,4-diazepane with Boc at position 4, ketone at position 5.
  • Substituent : Acetic acid at position 1.
  • Key Features : Polar carboxylic acid, ketone, and Boc-protected amine.
Compound B : (5-Bromo-2-Thienyl)(4-(Tert-Butoxycarbonyl)-1,4-Diazepan-1-Yl)Acetic Acid (CAS 1002360-22-6)
  • Backbone : 1,4-diazepane with Boc at position 3.
  • Substituent : 5-Bromo-thiophene and acetic acid at position 1.

Physicochemical Properties

Property Compound A Compound B
Molecular Weight ~358.4 g/mol (estimated) ~463.3 g/mol (CAS data)
Polarity High (carboxylic acid, ketone) Moderate (Boc, bromothiophene)
Solubility Likely aqueous-soluble at neutral pH Lipophilic due to bromothiophene
Stability Acid-labile Boc; ketone reducible Photolabile bromine; stable Boc
Rationale:
  • Compound A’s carboxylic acid enhances aqueous solubility, while its ketone increases polarity.
  • Compound B’s bromothiophene contributes to lipophilicity, favoring organic solvents. The bromine atom may introduce photodegradation risks .
Challenges:
  • Compound A’s ketone may require careful oxidation steps.
  • Compound B’s bromothiophene necessitates halogen-specific coupling conditions.

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